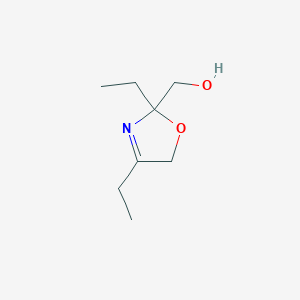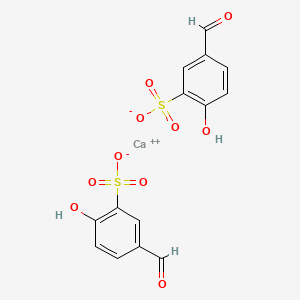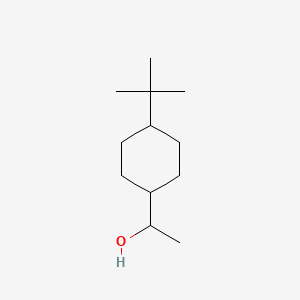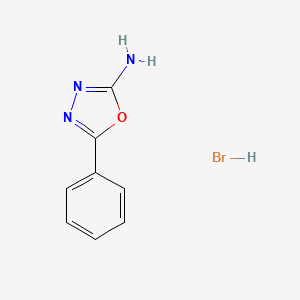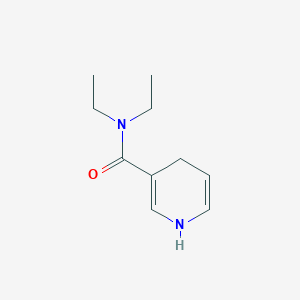
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities and pharmaceutical applications. The 1,4-dihydropyridine scaffold is a crucial structure in medicinal chemistry, often used in the development of drugs such as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine. This reaction proceeds through a cyclo-condensation mechanism to form the dihydropyridine ring. For this compound, diethylamine is used as the amine component.
Industrial Production Methods
Industrial production of 1,4-dihydropyridine derivatives often employs solvent-free conditions and heterogeneous catalysts to enhance efficiency and sustainability. For example, magnesium ferrite nanoparticles (MgFe2O4) have been used as a reusable catalyst in the solvent-free synthesis of 1,4-dihydropyridines .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the dihydropyridine ring.
Aplicaciones Científicas De Investigación
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are used in the study of calcium channel modulation and other biological processes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific diethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may affect the compound’s solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
63942-72-3 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
N,N-diethyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5,7-8,11H,3-4,6H2,1-2H3 |
Clave InChI |
DHQVNBRYGGQANW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CNC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


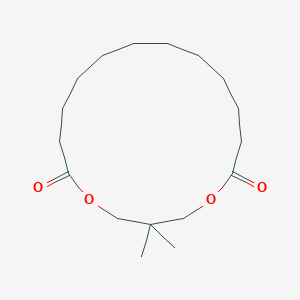
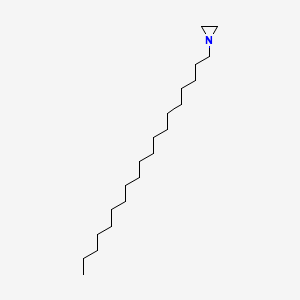

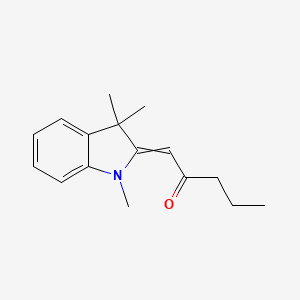
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
